molecular formula C10H16O B14129969 2-(1-Methylcyclopropyl)cyclohexan-1-one CAS No. 89237-99-0

2-(1-Methylcyclopropyl)cyclohexan-1-one

Cat. No.: B14129969
CAS No.: 89237-99-0
M. Wt: 152.23 g/mol
InChI Key: YEOPXUYTDYWGMI-UHFFFAOYSA-N
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Description

2-(1-Methylcyclopropyl)cyclohexan-1-one is an organic compound with the molecular formula C10H16O It is a cyclohexanone derivative, characterized by the presence of a methylcyclopropyl group attached to the cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylcyclopropyl)cyclohexan-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclohexanone with 1-methylcyclopropyl bromide in the presence of a base such as sodium hydride can yield the desired compound. The reaction typically requires an inert atmosphere and moderate temperatures to ensure high yields and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic processes to enhance efficiency and scalability. Catalysts such as palladium or nickel can be employed to facilitate the cyclization reactions. Additionally, continuous flow reactors may be used to optimize reaction conditions and improve the overall yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylcyclopropyl)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylcyclopropyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Carboxylic acids, Ketones

    Reduction: Alcohols

    Substitution: Various substituted cyclohexanones

Scientific Research Applications

2-(1-Methylcyclopropyl)cyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Methylcyclopropyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A simpler ketone with a similar cyclohexane ring structure but without the methylcyclopropyl group.

    2-Methylcyclohexanone: Similar structure but with a methyl group attached to the cyclohexanone ring instead of a methylcyclopropyl group.

    Cyclopropylcyclohexanone: Contains a cyclopropyl group attached to the cyclohexanone ring.

Uniqueness

2-(1-Methylcyclopropyl)cyclohexan-1-one is unique due to the presence of the methylcyclopropyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

CAS No.

89237-99-0

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

2-(1-methylcyclopropyl)cyclohexan-1-one

InChI

InChI=1S/C10H16O/c1-10(6-7-10)8-4-2-3-5-9(8)11/h8H,2-7H2,1H3

InChI Key

YEOPXUYTDYWGMI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C2CCCCC2=O

Origin of Product

United States

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